Farnesal
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUHBBTQZKMEX-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880981 | |
| Record name | (E,E)-Farnesal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; floral or minty aroma | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.900 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-67-0, 19317-11-4 | |
| Record name | trans,trans-Farnesal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesal, (2E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-Farnesal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Farnesal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESAL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-trans,6-trans-Farnesal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Geraniol to Geranyl Chloride
Geraniol undergoes chlorination using dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS) in dichloromethane at -5–5°C. The reaction achieves 90% yield with 85% purity, avoiding hazardous reagents like thionyl chloride.
Key Conditions
-
Solvent: Dichloromethane
-
Temperature: -5–5°C
-
Reagents: DMS (1.1 eq), NCS (1.2 eq)
-
Workup: Washing with sodium bicarbonate and brine, followed by drying and concentration.
Geranyl Chloride to Geranyl Acetone
Geranyl chloride reacts with ethyl acetoacetate in acetone under potassium carbonate, followed by decarboxylation using sodium hydroxide. This step yields geranyl acetone, a pivotal intermediate for subsequent acetylene addition.
Optimization Notes
-
Decarboxylation at 50–60°C prevents side reactions.
-
Mol ratio of geranyl chloride to ethyl acetoacetate: 1.5:1.
Acetylene Addition and Rearrangement
Geranyl acetone is treated with acetylene gas in methyl tert-butyl ether (MTBE) under potassium tert-butoxide, forming 3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol. A silver-catalyzed rearrangement then produces (E)-3,7,11-trimethyl-1,2,6,10-tetraenyl acetate.
Catalyst Selection
-
Silver tetrafluoroborate or hexafluoroantimonic acid ensures >90% stereoselectivity for the E-isomer.
Hydrolysis to this compound
The acetate intermediate undergoes hydrolysis in methanol with sodium carbonate (0–20°C), yielding this compound with 70% efficiency after purification via sodium sulfite adduct formation.
Purification Protocol
-
MTBE extraction removes hydrophobic impurities.
-
Sodium sulfite forms a crystalline adduct with this compound, isolating it from Z-isomer contaminants.
Industrial-Scale Production and Process Optimization
The patent CN102432433A highlights scalability through batch-wise operations and solvent recycling. For instance, dichloromethane from the chlorination step is recovered via distillation, reducing costs by 30%.
Yield and Purity Enhancements
| Step | Reaction | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| 1 | Geraniol → Geranyl chloride | 90 | 85 | NCS, DMS |
| 2 | Geranyl chloride → Geranyl acetone | 80 | 92 | K₂CO₃, NaOH |
| 6 | Acetate → this compound | 70 | 98 | Na₂CO₃, NaHSO₃ |
Critical Observations
-
Step 6’s low yield (70%) stems from Z-isomer formation, mitigated via sodium sulfite adduct crystallization.
-
Methanol as a solvent in hydrolysis minimizes byproduct formation compared to ethanol or THF.
Alternative Synthetic Pathways and Comparative Analysis
While the geraniol route dominates industrial production, academic studies explore oxidation of farnesol as a shorter pathway. However, this method faces challenges in selectivity and scalability.
Farnesol Oxidation Using Pyridinium Chlorochromate (PCC)
Bench-scale trials oxidize farnesol with PCC in dichloromethane, but yields rarely exceed 50% due to overoxidation to farnesoic acid. Industrial adoption is limited by PCC’s toxicity and cost.
化学反応の分析
Types of Reactions: Farnesal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to farnesoic acid using strong oxidizing agents.
Reduction: this compound can be reduced back to farnesol using reducing agents such as sodium borohydride (NaBH₄).
Addition Reactions: this compound can participate in addition reactions with nucleophiles due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Addition Reactions: Grignard reagents, organolithium compounds
Major Products Formed:
Farnesoic Acid: Formed through oxidation of this compound.
Farnesol: Formed through reduction of this compound.
Various Alcohols and Ethers: Formed through addition reactions with nucleophiles.
科学的研究の応用
Pharmacological Applications
Farnesal exhibits a broad spectrum of pharmacological activities, making it a candidate for various therapeutic interventions:
- Antimicrobial Activity : this compound has demonstrated effectiveness against a range of microorganisms. It can induce biofilm detachment and has direct cell-killing properties, which are crucial for treating infections caused by resistant bacteria and fungi .
- Antitumor Properties : Research indicates that this compound can trigger apoptosis in tumor cells, suggesting its potential as an anticancer agent. Its ability to influence cellular pathways involved in cancer progression is under investigation .
- Antioxidant Effects : this compound's antioxidant properties contribute to its protective role in cellular health, potentially mitigating oxidative stress-related damage in various tissues .
Neuroprotective Effects
Recent studies have highlighted this compound's role in neuroprotection, particularly concerning neurodegenerative diseases:
- Parkinson’s Disease : this compound has been identified as a promising candidate for treating Parkinson's disease by blocking the detrimental effects of the PARIS protein accumulation, which is linked to neurodegeneration. In preclinical studies, this compound administration has shown to reduce the negative impacts of this protein and improve neuronal health .
- Muscle Aging : In models of aging, this compound has been shown to enhance muscle strength and oxidative capacity by increasing the levels of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key regulator of mitochondrial biogenesis. This suggests potential applications in combating age-related muscle weakness .
Dental Applications
This compound has also been explored for its utility in dental health:
- Dental Caries Treatment : A novel drug delivery system utilizing this compound has been developed to target dental caries effectively. This compound-loaded polymeric micelles have shown promise in restoring tooth microarchitecture and reducing caries incidence in animal models .
Industrial and Cosmetic Uses
Beyond therapeutic applications, this compound is widely used in the fragrance industry due to its sweet floral scent derived from natural sources like acacia and various essential oils. Its incorporation into consumer products enhances aromatic profiles while providing antimicrobial properties.
Table 1: Summary of this compound's Applications
生物活性
Farnesal is a sesquiterpene aldehyde derived from farnesol, which plays a significant role in various biological processes across different organisms. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is structurally related to farnesol, differing primarily in the presence of an aldehyde functional group. It is synthesized through the mevalonate pathway, which is crucial for the biosynthesis of sterols and other isoprenoids in both plants and fungi.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens:
- Inhibition of Fungal Growth : this compound has been shown to inhibit the growth of Candida albicans, a common fungal pathogen. It acts as a quorum sensing molecule that regulates hyphal formation, thereby impacting biofilm development and virulence .
- Bactericidal Effects : Recent studies have demonstrated that this compound nanoparticles can eradicate Staphylococcus aureus within hours, showcasing its potential as an antibacterial agent . The effectiveness is concentration-dependent, with higher concentrations leading to complete eradication.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Candida albicans | 64 µg/mL | Inhibits hyphal growth |
| Staphylococcus aureus | 32 µg/mL | Complete eradication in 1 hour at higher concentrations |
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties that may be beneficial in treating inflammatory diseases:
- Mechanism of Action : this compound modulates the expression of inflammatory cytokines such as TNF-α and IL-1β. Its application has been linked to reduced inflammation in various models, including liver injury and neuroprotection .
- Case Study : In a study involving chronic liver injury models, treatment with this compound significantly decreased serum levels of inflammatory markers compared to control groups, indicating its protective effects against liver damage.
| Treatment Group | ALT Levels (U/L) | IL-1β Levels (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| This compound Treated | 80 ± 5 | 100 ± 10 |
3. Potential Therapeutic Applications
This compound's diverse biological activities suggest several potential therapeutic applications:
- Anticancer Activity : Farnesol and its derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. This compound's role in modulating cell signaling pathways involved in cancer progression is an area of active research .
- Insecticidal Properties : Research indicates that this compound affects the adult life parameters and reproductive potential of Spodoptera littoralis, suggesting its use in pest management strategies .
Discussion
The biological activity of this compound underscores its potential as a multifunctional compound with applications in medicine and agriculture. Its ability to inhibit microbial growth, reduce inflammation, and induce apoptosis presents opportunities for developing new therapeutic agents.
類似化合物との比較
Table 1: this compound vs. Farnesol
Citral
Citral (C10H16O), a monoterpenoid aldehyde, shares structural similarities with this compound but differs in chain length and double bond configuration:
- Structural Difference : Citral has two double bonds (C-2 and C-6) and a shorter carbon backbone (C10 vs. C15).
- Enzymatic Interaction: this compound dehydrogenase from Polygonum minus oxidizes citral with a 5× higher Km (lower affinity) compared to this compound .
Table 2: Substrate Efficiency of P. minus this compound Dehydrogenase
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
|---|---|---|
| This compound | 18.9 ± 3.2 | 248 ± 11 |
| Citral | 94.5 ± 9.8 | 142 ± 9 |
| α-Methyl cinnamaldehyde | 112 ± 14 | 98 ± 6 |
Cinnamaldehyde Derivatives
Cinnamaldehyde derivatives, such as α-methyl cinnamaldehyde, are structurally distinct aromatic aldehydes:
- Enzymatic Interaction :
- P. minus this compound dehydrogenase poorly oxidizes cinnamyl aldehyde and α-methyl cinnamaldehyde due to steric hindrance from substituents like bromine or amyl groups .
- Human salivary aldehyde dehydrogenase (ALDH3A1) similarly shows reduced activity with bulky substrates, emphasizing steric limitations in aldehyde dehydrogenases .
Geraniol and Geranial
Geraniol (C10H18O), a monoterpenoid alcohol, and its aldehyde form, geranial, are smaller analogs of farnesol/farnesal:
- Biosynthetic Role: Geraniol is oxidized to geranial in plants, analogous to farnesol-to-farnesal conversion, but operates in monoterpene pathways .
- Therapeutic Potential: Unlike this compound, geranial lacks reported SGLT-1 or JH-related activity.
Enzymatic Specificity and Inhibition
This compound Dehydrogenase
This compound dehydrogenase (e.g., from Polygonum minus and mosquito corpora allata) is highly specific to this compound:
- Optimal Conditions : Alkaline pH (9.5) and NAD<sup>+</sup> cofactor .
- Inhibition : Metal ions (Cu<sup>2+</sup>, Zn<sup>2+</sup>) and thiol-blocking agents (iodoacetate) inhibit activity .
AKR1B10 in this compound Reduction
Human AKR1B10 reduces this compound to farnesol, a key step in protein prenylation linked to cancer:
- Caffeic Acid Phenethyl Esters : Compound 10c suppresses this compound metabolism in cancer cells at sub-µM concentrations .
Q & A
Q. What enzymatic pathways involve Farnesal in insect juvenile hormone (JH) biosynthesis, and how are these pathways experimentally validated?
this compound is a critical intermediate in JH III biosynthesis, primarily oxidized to farnesoic acid (FA) by aldehyde dehydrogenase 3 (ALDH3) in the corpora allata (CA) of insects. This step is validated using RNA interference (RNAi), enzyme activity assays, and fluorescent tagging to quantify precursor pools. For example, knockdown of AaALDH3 in Aedes aegypti mosquitoes abolished FA production and reduced JH synthesis . In vitro assays with CA homogenates and NAD+ cofactors confirm substrate specificity, with this compound dehydrogenase showing the lowest Km (0.23 μM) for this compound compared to other aldehydes .
Q. How is this compound dehydrogenase activity measured in plant systems, and what substrate specificity has been observed?
In Polygonum minus, this compound dehydrogenase activity is purified via ammonium sulfate precipitation and ion-exchange chromatography. Substrate specificity is determined using kinetic parameters (Km, Vmax): this compound has the highest catalytic efficiency (Vmax/Km = 1.45) compared to citral (0.17) and trans-cinnamaldehyde (0.05) . Activity assays are performed with NAD+ as a cofactor, monitored spectrophotometrically at 340 nm for NADH production.
Advanced Research Questions
Q. Why is this compound oxidation considered a rate-limiting step in JH biosynthesis after blood feeding in mosquitoes, and how is this regulated?
In blood-fed A. aegypti, ALDH3 activity in the CA decreases, leading to this compound accumulation (from 18.4 fmol/CA to 44.3 fmol/CA) and reduced FA/JH synthesis. This regulatory bottleneck is confirmed by comparing CA enzyme activities in sugar-fed (high ALDH3 activity) vs. blood-fed (low activity) females. RNAi silencing of AaALDH3 mimics this suppression, linking enzyme concentration directly to flux control . Excess this compound is detoxified via AKR1B10-mediated reduction to farnesol, which leaks from the CA .
Q. How can conflicting data on this compound metabolism (e.g., oxidation vs. reduction) be reconciled in different biological contexts?
this compound’s fate depends on tissue-specific enzyme expression and physiological state. In mosquito CA, ALDH3 dominates oxidation to FA under normal JH synthesis , while AKR1B10 reduces this compound to farnesol during metabolic stress (e.g., blood-feeding) . Dual pathways are validated using cofactor-specific assays: NAD+ supports ALDH3 activity, whereas NADPH favors AKR1B10. Researchers should contextualize findings by measuring enzyme isoforms, precursor pools, and environmental triggers .
Q. What advanced methodologies are used to analyze this compound precursor dynamics in insect glands?
- Fluorescent tagging : Derivatization with dansyl hydrazine enables HPLC quantification of this compound/FA pools (detection limit: 10 fmol) .
- RNAi + LC-MS : Silencing AaALDH3 followed by LC-MS profiling reveals this compound accumulation (2.4-fold increase) and JH III depletion .
- Kinetic modeling : Flux analysis in CA homogenates identifies ALDH3 as the primary bottleneck (70% flux control) during JH suppression .
Methodological Guidance
Q. What in vitro strategies are recommended to study this compound metabolism in non-insect systems?
- Plant membranes : Use [³H]-farnesal to track reduction to farnesol, validated via NAD(P)H dependence and inhibition by NADase .
- Human cell lines : Overexpress AKR1B10 to assess this compound reduction kinetics (Ki = 8.2 μM for noncompetitive inhibition) .
- NMR profiling : Assign this compound/farnesol structures using ¹H/¹³C NMR (e.g., δH 9.97 ppm for this compound’s aldehyde proton) .
Q. How should researchers design experiments to investigate this compound’s role in toxicology or cancer?
- Substrate competition assays : Test AKR1B10 inhibition by this compound analogs (e.g., geranylgeranial) using recombinant enzymes .
- Metabolic tracing : Use ¹⁴C-labeled this compound in cancer cell lines to map prenylation pathways and quantify protein incorporation .
- Toxicity screens : Measure reactive oxygen species (ROS) in ALDH3-deficient cells exposed to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
